Product packaging for dl-Carbidopa(Cat. No.:CAS No. 302-53-4)

dl-Carbidopa

Cat. No.: B023088
CAS No.: 302-53-4
M. Wt: 226.23 g/mol
InChI Key: TZFNLOMSOLWIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

dl-Carbidopa is a racemic mixture functioning as an inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC). Its primary research application is in the study of Parkinson's disease, particularly in investigating the pharmacokinetics and bioavailability of its enantiomer, L-carbidopa. L-Carbidopa is clinically used in combination with L-DOPA (levodopa) to treat parkinsonian motor symptoms. As a peripheral decarboxylase inhibitor, this compound prevents the conversion of L-DOPA to dopamine outside the central nervous system, thereby increasing the amount of L-DOPA available to cross the blood-brain barrier. This mechanism is vital for research focused on optimizing dopaminergic signaling in experimental models. By irreversibly binding to the coenzyme pyridoxal 5'-phosphate (PLP), this compound halts the activity of this PLP-dependent enzyme. Researchers utilize this compound to explore pathways of dopamine metabolism, amino acid transport, and the peripheral effects of levodopa administration. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O4 B023088 dl-Carbidopa CAS No. 302-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFNLOMSOLWIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860427
Record name 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302-53-4, 38821-49-7, 14585-65-0
Record name α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Carbidopa, DL-
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Record name carbidopa
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Record name NSC92521
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Record name CARBIDOPA, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N
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Historical and Conceptual Evolution of Dl Carbidopa in Neuropharmacology

Genesis and Early Pharmacological Investigations

The understanding and treatment of Parkinson's disease were revolutionized by the identification of a deficiency in dopamine (B1211576) in the basal ganglia of affected individuals. wikipedia.orgapdaparkinson.org This crucial discovery, made in 1960, paved the way for the use of levodopa (B1675098) (L-DOPA), a precursor to dopamine that can cross the blood-brain barrier, as a therapeutic agent. wikipedia.orgnih.gov However, early investigations into levodopa monotherapy revealed significant challenges. A large proportion of administered levodopa was decarboxylated to dopamine in the peripheral circulation before reaching the brain, leading to limited central availability and a high incidence of peripheral side effects, such as nausea and vomiting. wikipedia.orgdrugbank.compatsnap.comebmconsult.com This highlighted the need for a strategy to enhance the central delivery of levodopa while minimizing its peripheral conversion.

Historical Context of DOPA Decarboxylase Inhibition

The enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC), plays a critical role in the biosynthesis of both dopamine from L-DOPA and serotonin (B10506) from L-tryptophan. drugbank.comwikipedia.orgopenbiochemistryjournal.com This enzyme is present in various tissues throughout the body, including the brain, liver, and kidney, as well as in the peripheral circulation and at the blood-brain barrier. drugbank.comwikipedia.orgopenbiochemistryjournal.comnih.gov The enzymatic conversion of L-DOPA to dopamine in the periphery was identified as a major obstacle to effective levodopa therapy. wikipedia.orgebmconsult.com The concept of inhibiting peripheral DDC to increase the amount of levodopa available to cross the blood-brain barrier thus became a key area of research.

Early investigations into DDC inhibitors aimed to find compounds that could selectively block the enzyme in the periphery without affecting the conversion of L-DOPA to dopamine within the brain. This selectivity is crucial because dopamine itself does not efficiently cross the blood-brain barrier. apdaparkinson.orgdrugbank.comebmconsult.comwikipedia.org Inhibiting central DDC would counteract the therapeutic goal of increasing dopamine levels in the brain.

Key Milestones in Development and Regulatory Approval

The synthesis and patenting of carbidopa (B1219) by Merck in 1962 marked a significant step in the development of peripheral DDC inhibitors. wikipedia.org Further research in 1971 demonstrated that the L-form of carbidopa was effective in reducing the required therapeutic dose of L-DOPA. wikipedia.org This led to the development of combination products containing both levodopa and carbidopa.

The first combination of carbidopa and levodopa became commercially available in 1975. nih.gov This formulation, notably marketed under the brand name Sinemet, represented a major milestone in the treatment of Parkinson's disease. wikipedia.orgparkinson.orgapdaparkinson.org The regulatory approval of this combination therapy was based on its ability to improve the therapeutic profile of levodopa by increasing its central bioavailability and reducing peripheral side effects. drugbank.comebmconsult.com

Over the years, various formulations of carbidopa/levodopa have been developed and approved to address different patient needs and optimize drug delivery. These include immediate-release tablets, controlled-release tablets, extended-release capsules, and enteral suspensions. parkinson.orgapdaparkinson.orgmedlineplus.govdrugs.comdavisphinneyfoundation.orgneurologylive.com Regulatory approvals for these different formulations reflect ongoing efforts to improve the effectiveness and convenience of levodopa-based therapies. For instance, a controlled-release formulation (Sinemet CR) was approved in 1991, and an extended-release enteral suspension (Duopa) received FDA approval in 2015. wikipedia.orgdrugs.com More recently, in 2024, a new long-acting oral formulation (Crexont) and a subcutaneous 24-hour continuous infusion (Vyalev) of levodopa-based therapy, including carbidopa or a prodrug, were approved by the FDA, further expanding the available treatment options. apdaparkinson.orgneurologylive.compracticalneurology.commichaeljfox.org

Impact on the Evolution of Levodopa Therapy

The introduction of carbidopa fundamentally transformed levodopa therapy. By inhibiting peripheral DDC, carbidopa significantly reduces the amount of levodopa that is converted to dopamine outside the brain. drugbank.compatsnap.comebmconsult.comwikipedia.org This allows a much larger proportion of the administered levodopa to reach the central nervous system, where it can be converted to dopamine to replenish deficient levels. drugbank.compatsnap.comwikipedia.org Consequently, the required dose of levodopa is substantially reduced when co-administered with carbidopa, typically by about 75%. wikipedia.org

This reduction in the required levodopa dose, coupled with the decreased peripheral conversion to dopamine, leads to a significant reduction in peripheral dopaminergic side effects, such as nausea and vomiting, which were major limitations of levodopa monotherapy. wikipedia.orgapdaparkinson.orgdrugbank.comebmconsult.comparkinson.orgtheparkinsonsplan.com The improved tolerability and increased central availability of levodopa achieved with the addition of carbidopa solidified levodopa's position as the gold standard and most effective medication for the motor symptoms of Parkinson's disease. apdaparkinson.orgnih.govapdaparkinson.orgneurologylive.com

The combination therapy of carbidopa/levodopa has been shown to increase both the plasma levels and the plasma half-life of levodopa. drugbank.comwikipedia.org This enhanced pharmacokinetic profile contributes to a more sustained delivery of levodopa to the brain. Studies have demonstrated that the co-administration of carbidopa with levodopa can increase the half-life of levodopa by more than 1.5 times. drugbank.com

The success of carbidopa in improving levodopa therapy also spurred further research into optimizing drug delivery and managing the long-term motor complications that can arise with chronic levodopa use. This includes the development of various extended-release formulations and alternative delivery methods aimed at providing more continuous dopaminergic stimulation. apdaparkinson.orgdavisphinneyfoundation.orgpracticalneurology.comneurologylive.comkarger.com

Foundational Role in Modulating Central Dopaminergic Systems

While carbidopa itself does not cross the blood-brain barrier to a significant extent and therefore does not directly inhibit central DDC, its foundational role in modulating central dopaminergic systems is undeniable. drugbank.compatsnap.comebmconsult.comwikipedia.org By preventing the premature peripheral conversion of levodopa to dopamine, carbidopa ensures that a greater quantity of the administered levodopa is available to be transported into the brain. drugbank.compatsnap.comwikipedia.org Once across the blood-brain barrier, this increased supply of levodopa can be converted to dopamine by the remaining functional dopaminergic neurons, thereby augmenting dopamine levels in the striatum. drugbank.comebmconsult.comwikipedia.org

This mechanism of action is critical for addressing the dopamine deficiency that underlies the motor symptoms of Parkinson's disease. apdaparkinson.orgpatsnap.comebmconsult.comopenbiochemistryjournal.com The increased availability of dopamine in the brain helps to restore a more balanced activity within the basal ganglia circuits, leading to an improvement in motor symptoms such as tremor, rigidity, and bradykinesia. apdaparkinson.orgpatsnap.comebmconsult.com

Research findings have consistently shown the effectiveness of carbidopa/levodopa combination therapy in alleviating the motor manifestations of Parkinson's disease. Clinical trials, such as the ELLDOPA study, have demonstrated that levodopa/carbidopa treatment reduces the worsening of symptoms in a dose-response pattern. scielo.org.mx While carbidopa's primary action is peripheral DDC inhibition, its impact on the central dopaminergic system is a direct consequence of this peripheral effect, facilitating the necessary increase in brain dopamine concentration for therapeutic benefit. drugbank.compatsnap.comebmconsult.comwikipedia.org

Pharmacodynamics of Dl Carbidopa: Molecular Mechanisms and Physiological Consequences

Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition

Carbidopa (B1219) functions as a potent inhibitor of AADC. nih.gov It achieves this by forming a hydrazone linkage with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, which is essential for AADC activity. wikipedia.orgproteopedia.org This binding blocks the enzyme's active site, preventing the decarboxylation of its substrates. ontosight.aiproteopedia.org

Specificity for Peripheral DDC

A key characteristic of carbidopa is its inability to cross the blood-brain barrier (BBB). nih.govproteopedia.orgdrugbank.comwikipedia.orgfda.govdrugs.comwikipedia.org This pharmacokinetic property dictates its specificity for inhibiting AADC located in the peripheral tissues, outside the central nervous system. nih.govproteopedia.orgdrugbank.comwikipedia.orgfda.govdrugs.comwikipedia.org Peripheral tissues where DDC is found include the liver, kidney, pancreas, and T lymphocytes. nih.gov

Differential Effects on Central Versus Peripheral DDC Activity

Due to its inability to cross the BBB, carbidopa's inhibitory effects are largely confined to the periphery. nih.govproteopedia.orgdrugbank.comwikipedia.orgfda.govdrugs.comwikipedia.org This means that while it significantly inhibits peripheral DDC, it has minimal to no direct impact on DDC activity within the brain. nih.govproteopedia.orgdrugbank.comwikipedia.orgdrugs.com This differential effect is crucial for its therapeutic application, particularly in enhancing the central availability of levodopa (B1675098).

Enhancement of Levodopa Bioavailability to the Central Nervous System

Levodopa, a precursor to dopamine (B1211576), is administered as a treatment for conditions like Parkinson's disease because dopamine itself cannot cross the BBB. fda.govnih.govresearchgate.net However, when levodopa is administered alone, a significant portion is rapidly decarboxylated to dopamine in the peripheral tissues by AADC before it can reach the brain. fda.govdrugs.compatsnap.com This peripheral conversion reduces the amount of levodopa available to cross the BBB and be converted to dopamine in the brain, where it is needed. drugbank.comfda.govdrugs.compatsnap.com

Co-administration of carbidopa with levodopa inhibits this peripheral decarboxylation of levodopa. drugbank.comwikipedia.orgfda.govdrugs.compatsnap.com By blocking peripheral AADC, carbidopa ensures that a larger proportion of the administered levodopa remains in its unmetabolized form, allowing more of it to cross the BBB. drugbank.comwikipedia.orgfda.govdrugs.compatsnap.com Once across the barrier, levodopa can then be converted to dopamine by AADC present in the brain. proteopedia.orgdrugbank.comwikipedia.org This leads to increased levodopa bioavailability in the central nervous system, enhancing its therapeutic efficacy. drugbank.comfda.govscirp.orgdrug-dev.com Studies have shown that carbidopa can increase the plasma half-life of levodopa and significantly increase its plasma levels. drugbank.comwikipedia.orgfda.govdrugs.com This allows for a substantial reduction in the required levodopa dose to achieve a given therapeutic response. wikipedia.orgfda.govdrugs.comkarger.com

Data from studies illustrate the impact of carbidopa on levodopa pharmacokinetics. For example, in the presence of an AADC inhibitor like carbidopa, the half-life of a single oral dose of levodopa is approximately 1.5 hours, compared to approximately 1 hour without an inhibitor. scirp.org The bioavailability of levodopa when administered with carbidopa is significantly increased, with one source indicating that carbidopa reduces the first-pass metabolism of levodopa to less than 10% of the absorbed dose. diva-portal.org

ParameterLevodopa AloneLevodopa with CarbidopaSource
Levodopa Half-Life (oral)~1 hour~1.5 hours scirp.org
Peripheral DecarboxylationHighSignificantly Reduced drugbank.comdiva-portal.org
CNS Levodopa BioavailabilityLowIncreased drugbank.comfda.govscirp.orgdrug-dev.com

Variable absorption of carbidopa can influence both peripheral and central levodopa metabolism. A study in Parkinson's disease patients demonstrated that individuals with "rapid" carbidopa absorption showed significantly greater central dopamine production (as indicated by labeled CSF HVA) compared to "slow" absorbers, suggesting that peripheral AADC activity may not be fully saturated at commonly used carbidopa doses. nih.gov

Influence on Other Neurotransmitter and Metabolic Pathways

Beyond its primary effect on levodopa metabolism, carbidopa also influences other pathways that utilize AADC, particularly those involving tryptophan.

Decarboxylation of 5-Hydroxytryptophan (B29612) to Serotonin (B10506)

AADC is also responsible for the decarboxylation of 5-hydroxytryptophan (5-HTP), a precursor to serotonin (5-HT). wikipedia.orgontosight.aidrugbank.comontosight.aidovepress.com Similar to its effect on levodopa, carbidopa inhibits the peripheral conversion of 5-HTP to serotonin. drugbank.comdovepress.comresearchgate.netblackwell-lab.comwikipedia.org This action is utilized in research and potentially therapeutically to increase the amount of 5-HTP available to cross the BBB and be converted to serotonin in the brain. researchgate.netblackwell-lab.comwikipedia.orgnih.gov Studies have shown that combining 5-HTP with carbidopa increases the bioavailability of 5-HTP and leads to dose-dependent increases in plasma concentrations. researchgate.netnih.gov

Modulation of Tryptophan Metabolism and Kynurenine (B1673888) Pathway Enzymes

Tryptophan is primarily metabolized through the kynurenine pathway (KP), although a small percentage is converted to 5-HTP and subsequently serotonin. mdpi.comnih.govcpn.or.kr The KP involves a series of enzymatic reactions, and some enzymes in this pathway are also dependent on pyridoxal phosphate (PLP), the same cofactor utilized by AADC. nih.govresearchgate.net

Research suggests that carbidopa can alter tryptophan metabolism by inhibiting certain enzymes within the kynurenine pathway, specifically tryptophan-2,3-dioxygenase (TDO) and kynureninase. mdpi.com Both TDO and kynureninase are involved in the breakdown of tryptophan and its metabolites in the KP. nih.gov TDO is the initial and rate-limiting enzyme in the hepatic KP, while kynureninase acts further down the pathway. nih.gov Inhibition of these enzymes by carbidopa can potentially lead to shifts in the balance of tryptophan metabolites. mdpi.comresearchgate.net

Studies investigating the effects of carbidopa on cancer cells have shown that it can alter tryptophan metabolism, leading to the formation of indole-3-acetonitrile (B3204565) (IAN), a metabolite that may promote cell viability in certain cancer types. mdpi.com This indicates a broader influence of carbidopa on tryptophan metabolic routes beyond the direct inhibition of 5-HTP decarboxylation. mdpi.com

Furthermore, kynurenine aminotransferases (KAT), another group of PLP-dependent enzymes in the KP, are also subject to inhibition by carbidopa. nih.govresearchgate.net KAT enzymes convert kynurenine into kynurenic acid, a neuroprotective metabolite. cpn.or.krfrontiersin.org Inhibition of KAT by carbidopa could potentially impact the levels of kynurenic acid and other downstream KP metabolites.

PathwayEnzyme(s) Affected by CarbidopaConsequence of InhibitionSource
Levodopa to DopaminePeripheral AADCIncreased Levodopa availability to CNS, Reduced peripheral dopamine formation drugbank.comwikipedia.orgfda.govdrugs.compatsnap.com
5-HTP to SerotoninPeripheral AADCIncreased 5-HTP availability to CNS, Reduced peripheral serotonin formation drugbank.comdovepress.comresearchgate.netblackwell-lab.comwikipedia.org
Tryptophan Metabolism (KP)TDO, Kynureninase, KATAltered metabolite profile (e.g., IAN formation), potential impact on kynurenic acid levels mdpi.comnih.govresearchgate.net

Pharmacokinetics and Biotransformation of Dl Carbidopa

Absorption Dynamics

The absorption of dl-Carbidopa is a critical factor in its therapeutic efficacy, primarily influencing the bioavailability of co-administered levodopa (B1675098).

The primary role of this compound is to inhibit the peripheral metabolism of levodopa, thereby increasing its systemic bioavailability. drugbank.com As an inhibitor of aromatic L-amino acid decarboxylase (DDC), carbidopa (B1219) prevents the conversion of levodopa to dopamine (B1211576) in the gastrointestinal tract and other peripheral tissues. drugbank.compatsnap.com This action significantly increases the amount of levodopa that reaches the systemic circulation and is available for transport to the central nervous system. drugbank.com

When administered with carbidopa, the plasma half-life of levodopa is extended from approximately 50 minutes to 1.5 hours. wikipedia.org Studies have shown that at higher doses, carbidopa can increase the area under the levodopa plasma concentration-time curve by about two-fold. frontiersin.org However, the absorption of carbidopa itself can be inconsistent, leading to variability in its effectiveness. frontiersin.orgresearchgate.net Research examining patients with "slow" versus "rapid" carbidopa absorption profiles noted significantly greater peripheral levodopa metabolism in the poor absorbers, suggesting that the degree of enzyme inhibition is directly related to carbidopa's own absorption kinetics.

Table 1: Pharmacokinetic Parameters of this compound

Parameter Value Source(s)
Primary Mechanism Peripheral DDC Inhibition patsnap.comwikipedia.org
Protein Binding ~76% wikipedia.org
Elimination Half-life ~2 hours wikipedia.org
Effect on Levodopa Increases plasma half-life from ~50 min to 1.5 hours wikipedia.org

This compound is absorbed in the upper small intestine. nih.gov Its effectiveness is dependent on reaching sufficient concentrations to inhibit DDC enzymes located in the gut wall and other peripheral tissues. drugbank.compatsnap.com The absorption process can be limited by several gastrointestinal factors. Erratic or delayed gastric emptying is a significant limiting factor, as it can delay the delivery of the compound to its primary absorption site in the small intestine. nih.gov This inconsistent uptake from the gastrointestinal tract can contribute to fluctuations in plasma levodopa levels and unpredictable clinical responses. frontiersin.org

The absorption of this compound can be influenced by dietary components, which can affect both the rate and extent of its uptake.

High-Protein Diets: While the competition for transport systems primarily affects levodopa, a high-protein meal can delay gastric emptying, which in turn can delay the absorption of carbidopa.

Ferrous Sulfate: Iron supplements, specifically ferrous sulfate, can decrease the absorption of carbidopa. This interaction may result in a reduced serum concentration of carbidopa, potentially diminishing its capacity to inhibit peripheral levodopa metabolism.

Table 2: Factors Affecting this compound Absorption

Factor Effect on Absorption Mechanism Source(s)
Delayed Gastric Emptying Decreased and more erratic Delays transit to the small intestine, the primary site of absorption. nih.gov
Ferrous Sulfate Decreased Potential for direct interaction reducing uptake.

Distribution Profile

Following absorption, the distribution of this compound is characterized by its widespread presence in extracerebral tissues and its deliberate exclusion from the central nervous system.

This compound is distributed throughout the body, where its primary function is to act on peripheral tissues. patsnap.com Its mechanism of action is confined to these extracerebral sites, as it inhibits the DDC enzyme in locations such as the gastrointestinal tract and other peripheral organs to prevent the premature conversion of levodopa. drugbank.compatsnap.comwikipedia.org This ensures that a greater proportion of levodopa remains available for transport into the brain. wikipedia.org Studies have also noted that carbidopa concentrations in fetal tissue appear to be minimal, indicating limited placental transfer. nih.gov

A defining pharmacokinetic feature of this compound is its inability to cross the blood-brain barrier. patsnap.comwikipedia.orgresearchgate.netpdr.net This exclusion is critical to its therapeutic purpose. By remaining in the periphery, carbidopa selectively inhibits DDC outside of the central nervous system. patsnap.comwikipedia.org This prevents the peripheral conversion of levodopa to dopamine but, crucially, does not interfere with the necessary conversion of levodopa to dopamine within the brain. drugbank.comwikipedia.org This selective, peripheral action allows levodopa to exert its therapeutic effect centrally while minimizing peripherally-mediated side effects. patsnap.com

Protein Binding Characteristics

The binding of this compound to plasma proteins is a notable aspect of its pharmacokinetic profile. Research indicates that carbidopa is approximately 76% bound to plasma proteins. wikipedia.orgdrugbank.com This degree of protein binding influences its distribution and availability in the body. However, it has been noted that further studies could help to fully confirm the specifics of this binding characteristic. drugbank.com The interaction with plasma proteins is significant as only the unbound fraction of a drug is generally available to exert its pharmacological effects and to be metabolized or excreted.

Pharmacokinetic Properties of this compound

Pharmacokinetic ParameterValueSource
Protein Binding76% wikipedia.orgdrugbank.com

Placental Transfer and Fetal Tissue Concentrations

The extent to which this compound crosses the human placenta is not extensively detailed in the available scientific literature. Studies have been conducted on the transplacental transfer of the combination of levodopa and carbidopa. nih.gov Research demonstrates that levodopa does cross the placental barrier and may be metabolized within fetal tissues, including the brain and spinal cord. nih.gov While carbidopa is included in the scope of these studies, specific data quantifying its passage across the placenta and its resulting concentrations in fetal tissues are sparse. nih.gov The placenta utilizes various transport mechanisms, including passive diffusion and transporter-mediated transport, to regulate the passage of substances from mother to fetus, but the specific mechanisms governing carbidopa's transfer have not been fully elucidated. nih.govmdpi.commdpi.com

Metabolic Pathways and Metabolite Identification

Primary Biotransformation Routes and Enzymatic Processes

The biotransformation of this compound involves several metabolic reactions. The primary metabolic pathway identified for carbidopa is the loss of its hydrazine (B178648) functional group, which may be released as molecular nitrogen. drugbank.com While carbidopa's main pharmacological action is the inhibition of the aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), its own metabolism is a separate process. wikipedia.orgpatsnap.com The metabolism of the levodopa/carbidopa combination is largely conducted by peripheral or intracellular amino acid decarboxylases, with minimal hepatic metabolism noted. nih.gov However, specific enzymatic processes responsible for the direct metabolism of the carbidopa molecule itself are not extensively detailed in current literature.

Characterization of Major Circulating and Excreted Metabolites

Following administration, this compound is transformed into several metabolites. These metabolic products are found in circulation and are eventually excreted from the body. Animal and human studies have shown that carbidopa and its metabolites are eliminated primarily through the urine, with a smaller portion excreted in the feces. drugbank.com

Key identified metabolites of carbidopa include:

3-(3,4-dihydroxyphenyl)-2-methylpropionic acid drugbank.com

3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid drugbank.com

3-(3-hydroxyphenyl)-2-methylpropionic acid drugbank.com

3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid drugbank.com

3-(3-hydroxyphenyl)-2-methyllactic acid drugbank.com

3,4-dihydroxyphenylacetone (B24149) drugbank.com

Identified Metabolites of this compound

Metabolite NameSource
3-(3,4-dihydroxyphenyl)-2-methylpropionic acid drugbank.com
3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid drugbank.com
3-(3-hydroxyphenyl)-2-methylpropionic acid drugbank.com
3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid drugbank.com
3-(3-hydroxyphenyl)-2-methyllactic acid drugbank.com
3,4-dihydroxyphenylacetone drugbank.com

Influence on Levodopa Metabolic Fate

The primary and most critical function of this compound is its profound influence on the metabolic fate of Levodopa. wikipedia.org Levodopa, a precursor to dopamine, is extensively metabolized in the peripheral tissues by the DOPA decarboxylase (DDC) enzyme before it can cross the blood-brain barrier. ebmconsult.com This peripheral conversion to dopamine reduces the amount of levodopa that reaches the central nervous system and is responsible for certain side effects. patsnap.com

Carbidopa is an inhibitor of this peripheral DDC enzyme. ebmconsult.com Because carbidopa itself does not cross the blood-brain barrier, its inhibitory action is confined to the periphery. patsnap.com By blocking the peripheral decarboxylation of levodopa, carbidopa significantly increases the plasma half-life of levodopa and the proportion of the administered dose that reaches the brain. wikipedia.orgdrugbank.com This action allows for a substantial reduction in the required dose of levodopa. wikipedia.org

With the DDC pathway inhibited by carbidopa, the metabolism of levodopa is shifted towards an alternative pathway mediated by the enzyme catechol-O-methyltransferase (COMT). nih.gov This results in the increased formation of the metabolite 3-O-methyldopa (3-OMD). nih.govnih.gov While 3-OMD is not an active metabolite, its levels are significantly higher when levodopa is co-administered with carbidopa. nih.gov

Impact on Cellular Tryptophan Catabolism

Beyond its effects on levodopa, this compound also has an impact on the metabolism of the amino acid tryptophan. The DOPA decarboxylase enzyme that carbidopa inhibits is also involved in the final step of serotonin (B10506) biosynthesis, converting 5-hydroxytryptophan (B29612) (5-HTP) to serotonin. wikipedia.org

Furthermore, research has indicated that carbidopa can influence the kynurenine (B1673888) pathway, which is the primary route for tryptophan catabolism in the body. mdpi.comuu.nl Specifically, carbidopa has been shown to inhibit key enzymes in this pathway, including tryptophan-2,3-dioxygenase (TDO) and potentially kynureninase. nih.govnih.gov The kynurenine pathway produces several neuroactive metabolites, and its dysregulation has been linked to various conditions. uu.nl Inhibition of TDO by carbidopa can alter the balance of these metabolites, which may have broader physiological implications. nih.govnih.gov

Excretion Kinetics of this compound

The elimination of this compound from the body is a critical aspect of its pharmacokinetic profile, primarily occurring through renal and to a lesser extent, biliary pathways. The excretion kinetics determine the duration and intensity of the drug's action, which is crucial for its therapeutic efficacy in combination with levodopa.

Renal and Biliary Elimination Pathways

This compound is predominantly eliminated from the body via the kidneys, with a smaller fraction excreted through the biliary system into the feces. drugbank.com Animal studies have indicated that approximately 66% of an administered dose of carbidopa is eliminated in the urine, while about 11% is found in the feces. drugbank.com In humans, urinary excretion accounts for roughly 50% of the dose. drugbank.com

The renal excretion of drugs and their metabolites is a complex process involving glomerular filtration, tubular reabsorption, and tubular secretion. youtube.com While specific transporters for this compound have not been fully elucidated, it is understood that polar metabolites are more readily excreted in the urine. youtube.com Biliary excretion is another, less significant, route for the elimination of this compound and its metabolites. youtube.com This pathway generally involves the transport of substances from the liver into the bile, which is then released into the small intestine and ultimately excreted in the feces. youtube.com For some compounds, metabolites excreted in the bile can be reabsorbed in the intestine, a process known as enterohepatic recirculation, though the extent of this for this compound is not well-documented. youtube.com

Urinary Excretion Profile of the Parent Compound and its Metabolites

The urine of individuals administered this compound contains both the unchanged parent compound and a variety of its metabolites. nih.govnih.gov The major metabolic pathway for carbidopa involves the loss of the hydrazine functional group. drugbank.com

Several key metabolites of this compound have been identified in human urine:

3-(3,4-dihydroxyphenyl)-2-methylpropionic acid drugbank.com

3-(4-hydroxy-3-methoxyphenyl)-2-methylpropionic acid drugbank.com

3-(3-hydroxyphenyl)-2-methylpropionic acid drugbank.com

3-(4-hydroxy-3-methoxyphenyl)-2-methyllactic acid drugbank.com

3-(3-hydroxyphenyl)-2-methyllactic acid drugbank.com

3,4-dihydroxyphenylacetone drugbank.com

The quantitative determination of this compound and its metabolites in urine can be achieved through methods like liquid chromatography-electrochemical detection (LC-EC) and UV spectrophotometry combined with chemometric methods. nih.govnih.govresearchgate.net

Table 1: Identified Urinary Metabolites of this compound

Modulation of Endogenous Neurotransmitter Excretion

This compound, as an inhibitor of aromatic L-amino acid decarboxylase (DDC), significantly alters the urinary excretion of endogenous neurotransmitters and their metabolites, most notably dopamine. By inhibiting the peripheral conversion of L-dopa to dopamine, carbidopa markedly reduces the urinary excretion of dopamine. nih.govnih.gov This effect is a direct consequence of its mechanism of action.

Furthermore, studies have shown that this compound administration can lead to a significant decrease in urinary sodium excretion, which is correlated with the reduction in urinary dopamine. nih.gov This suggests a potential role for endogenous dopamine in the renal regulation of sodium.

When administered with levodopa, the combination therapy leads to a complex urinary excretion profile of various biogenic amines and their metabolites. For instance, while the excretion of dopamine is reduced compared to levodopa alone, the levels of other metabolites can be altered. nih.gov Specifically, the excretion of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) is significantly lower than with levodopa monotherapy. nih.gov Conversely, the excretion of vanillylmandelic acid (VMA) may be increased. nih.gov The excretion of 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of serotonin, has been observed to decrease significantly with the combined treatment. nih.gov

Systemic Clearance and Half-Life Determination

The systemic clearance and elimination half-life are key pharmacokinetic parameters that describe the rate at which a drug is removed from the body. For this compound, these parameters have been characterized in various studies, often in the context of its co-administration with levodopa.

The apparent clearance (CL/F) of carbidopa has been estimated to be around 63 L/h in a typical individual. nih.gov However, this value can be influenced by factors such as age, with clearance decreasing in older individuals. nih.gov The elimination half-life of carbidopa is relatively short, with reported values ranging from approximately 1.8 to 2.9 hours. nih.govnih.gov

Table 2: Pharmacokinetic Parameters of this compound

It is important to note that pharmacokinetic parameters can vary between individuals due to factors such as age, genetics, and disease state. nih.gov

Pharmacological Interactions of Dl Carbidopa

Drug-Drug Interactions: Mechanisms and Implications

The co-administration of carbidopa (B1219) with other medications can lead to altered pharmacological responses, mainly by influencing the availability and metabolism of levodopa (B1675098).

Concomitant use of carbidopa/levodopa with antihypertensive drugs can lead to symptomatic postural hypotension. When initiating therapy with carbidopa/levodopa in patients already receiving antihypertensive medications, dosage adjustments of the antihypertensive drug may be necessary. hpra.ierxlist.comfda.gov

Drug ClassPotential InteractionImplicationSource
Antihypertensive AgentsIncreased risk of symptomatic postural hypotension.Dosage adjustment of antihypertensive may be required. hpra.ierxlist.comfda.gov

Rare reports indicate adverse reactions, including hypertension and dyskinesia, resulting from the concomitant use of tricyclic antidepressants and carbidopa/levodopa. hpra.ierxlist.comwikipedia.org Nonselective monoamine oxidase (MAO) inhibitors are generally contraindicated for use with carbidopa/levodopa, and their use must be discontinued (B1498344) at least two weeks prior to initiating carbidopa/levodopa therapy due to the risk of a dangerous increase in blood pressure (hypertensive crisis). rxlist.comhealthline.commedicalnewstoday.com Carbidopa/levodopa may be administered concomitantly with the manufacturer's recommended dose of an MAO inhibitor with selectivity for MAO type B (e.g., selegiline). rxlist.com However, concomitant therapy with selegiline (B1681611) and carbidopa/levodopa may be associated with severe orthostatic hypotension not solely attributable to carbidopa/levodopa. rxlist.comfda.gov

Drug ClassSpecific ExamplesPotential InteractionImplicationSource
Tricyclic AntidepressantsAmitriptyline, Nortriptyline, Protriptyline, ImipramineIncreased risk of hypertension and dyskinesia.Careful monitoring for side effects. healthline.com rxlist.comhealthline.comwebmd.com
Nonselective Monoamine Oxidase InhibitorsIsocarboxazid, Phenelzine, TranylcypromineContraindicated due to risk of hypertensive crisis.Must be discontinued at least two weeks prior to carbidopa/levodopa initiation. rxlist.comhealthline.commedicalnewstoday.com rxlist.comhealthline.commedicalnewstoday.com
Selective MAO-B InhibitorsSelegiline, RasagilineIncreased risk of orthostatic hypotension.May be administered concomitantly at recommended doses, but monitor for hypotension. rxlist.comfda.govhealthline.commedicalnewstoday.com rxlist.comfda.govhealthline.commedicalnewstoday.com

Dopamine (B1211576) D2 receptor antagonists, such as phenothiazines, butyrophenones, and risperidone, may reduce the therapeutic effects of levodopa. drugs.comrxlist.comdroracle.aifda.gov This interaction occurs because these agents block dopamine receptors, potentially counteracting the effects of dopamine produced from levodopa in the brain. droracle.ai Patients taking these drugs concomitantly with carbidopa/levodopa should be carefully observed for worsening Parkinson's symptoms or loss of therapeutic response. fda.govhpra.iesahpra.org.za

Drug ClassSpecific ExamplesPotential InteractionImplicationSource
Dopamine D2 Receptor AntagonistsPhenothiazines, Butyrophenones, Risperidone, OlanzapineMay reduce the therapeutic effects of levodopa.Monitor for worsening Parkinson's symptoms or loss of therapeutic response. drugs.comrxlist.comdroracle.aifda.govhpra.iesahpra.org.za

Isoniazid may reduce the therapeutic effects of levodopa. rxlist.comfda.govhpra.ie The beneficial effects of levodopa in Parkinson's disease have been reported to be reversed by phenytoin (B1677684) and papaverine. rxlist.comhpra.iesahpra.org.za Patients taking these medications with carbidopa/levodopa should be carefully observed for loss of therapeutic response. rxlist.comhpra.iesahpra.org.za

Drug NamePotential InteractionImplicationSource
IsoniazidMay reduce the therapeutic effects of levodopa.Monitor for worsening Parkinson's symptoms or loss of therapeutic response. rxlist.comfda.govhpra.ie
PhenytoinMay reverse the beneficial effects of levodopa.Observe carefully for loss of therapeutic response. rxlist.comhpra.iesahpra.org.za
PapaverineMay reverse the beneficial effects of levodopa.Observe carefully for loss of therapeutic response. rxlist.comhpra.iesahpra.org.za

Carbidopa may decrease the excretion rate of certain co-administered drugs, potentially leading to higher serum levels. Examples from research include a potential decrease in the excretion rate of chloroquine, chlorpropamide, alprazolam, amantadine, amikacin, and bleomycin, which could result in higher serum levels of these drugs. drugbank.com Conversely, amiloride (B1667095) may increase the excretion rate of carbidopa, potentially resulting in a lower serum level of carbidopa and a possible reduction in its efficacy. drugbank.com

Co-Administered DrugEffect on Excretion Rate of Co-Administered DrugPotential OutcomeSource
ChloroquineDecreased excretion rateHigher serum level drugbank.com
ChlorpropamideDecreased excretion rateHigher serum level drugbank.com
AlprazolamDecreased excretion rateHigher serum level drugbank.com
AmantadineDecreased excretion rateHigher serum level drugbank.com
AmikacinDecreased excretion rateHigher serum level drugbank.com
BleomycinDecreased excretion rateHigher serum level drugbank.com
AmilorideIncreased excretion rate of CarbidopaLower Carbidopa serum level drugbank.com

The therapeutic efficacy of certain concomitant medications may be altered when used with carbidopa (in combination with levodopa). For instance, the therapeutic efficacy of carbidopa (referring to the combination with levodopa) can be decreased when used in combination with dopamine D2 receptor antagonists like chlorpromazine, chlorprothixene, aripiprazole (B633), aripiprazole lauroxil, and asenapine. drugbank.com This is consistent with the mechanism of dopamine receptor blockade by these agents, counteracting the dopaminergic effects of levodopa. droracle.ai

Interaction with Droxidopa (B1670964) Metabolism

Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid that serves as a prodrug for norepinephrine (B1679862). It is metabolized to norepinephrine by AADC, the same enzyme inhibited by carbidopa. wikipedia.orgnih.govnih.gov Co-administration of carbidopa with droxidopa can decrease the conversion of droxidopa to norepinephrine in the periphery by inhibiting AADC. nih.govmedscape.commedscape.com This interaction can potentially reduce the therapeutic efficacy of droxidopa, which is believed to exert its effects through norepinephrine. nih.gov Therefore, when carbidopa is used concurrently with droxidopa, an increased dose of droxidopa may be required, and careful monitoring is advised. medscape.commedscape.com

Co-Administration Effects with 5-Hydroxytryptophan (B29612) (5-HTP)

5-Hydroxytryptophan (5-HTP) is a precursor to serotonin (B10506) (5-hydroxytryptamine, 5-HT). Similar to levodopa and droxidopa, 5-HTP is also a substrate for AADC. drugbank.com Carbidopa, by inhibiting peripheral AADC, can prevent the breakdown of 5-HTP in the periphery, thereby increasing the amount of 5-HTP available to cross the blood-brain barrier and be converted to serotonin in the central nervous system. researchgate.netdrugs.com This interaction can potentiate the pharmacologic effects of 5-HTP. drugs.comdrugs.com

However, the co-administration of 5-HTP with carbidopa can increase the risk of serious side effects, including those related to excessive serotonergic activity. drugs.commedlineplus.govwebmd.comdrugs.com These potential side effects include rapid speech, anxiety, aggressiveness, altered consciousness, confusion, poor muscle coordination, abdominal cramping, shivering, pupillary dilation, sweating, high blood pressure, and high heart rate. drugs.commedlineplus.govwebmd.comdrugs.com While this combination has been explored for certain neurological disorders to enhance central serotonin levels, it is generally advised against due to the increased risk of adverse reactions, and close monitoring is recommended if used. drugs.com

Drug-Food and Nutrient Interactions

The absorption and bioavailability of medications, including those co-administered with carbidopa, can be influenced by food and nutrient intake.

Impact of Protein Intake on Levodopa/Carbidopa Bioavailability

Dietary protein can significantly impact the absorption of levodopa when co-administered with carbidopa. Protein is broken down into amino acids in the gut. Levodopa and certain amino acids, particularly large neutral amino acids (LNAAs) like phenylalanine, tyrosine, and tryptophan, share the same transport mechanisms for absorption from the small intestine into the bloodstream and for crossing the blood-brain barrier. apdaparkinson.orgdavisphinneyfoundation.orgparkinson.ca

When levodopa/carbidopa is taken with a high-protein meal, the large number of competing amino acids can interfere with the absorption of levodopa from the gut, reducing its bioavailability and the amount that reaches the brain. apdaparkinson.orgdavisphinneyfoundation.orgparkinson.carxlist.comnih.govdrugs.comredalyc.org This competition can lead to reduced effectiveness of the medication and contribute to motor fluctuations in some individuals. apdaparkinson.orgdavisphinneyfoundation.orgparkinson.canih.gov

Studies have shown that taking levodopa/carbidopa on an empty stomach, typically 30-60 minutes before or 1-2 hours after a meal, can help minimize this interaction and improve levodopa absorption. davisphinneyfoundation.orgnih.gov While not everyone experiences this "protein effect," individuals who do may benefit from adjusting the timing of their medication doses relative to protein intake. apdaparkinson.orgdavisphinneyfoundation.orgparkinson.ca

Interaction with Iron Salts and Chelation Mechanisms

Iron salts can interact with both levodopa and carbidopa, potentially reducing their absorption from the gastrointestinal tract. rxlist.comdrugs.commedicationsandnutrition.commedscape.comresearchgate.net This interaction is primarily attributed to the formation of chelation complexes between iron ions and levodopa and carbidopa. rxlist.comdrugs.commedicationsandnutrition.comresearchgate.net Chelation involves the binding of a metal ion to a molecule, forming a stable ring structure. When iron chelates with levodopa and carbidopa, the resulting complexes are less soluble and are poorly absorbed. drugs.commedicationsandnutrition.comresearchgate.net

Interactions with Gut Microbiota-Derived Metabolic Pathways

The human gut microbiota, the vast community of microorganisms residing in the gastrointestinal tract, can influence the metabolism of various drugs, including levodopa. While carbidopa is designed to inhibit human peripheral AADC, it has been found to be less effective, or even ineffective, at inhibiting bacterial enzymes that can metabolize levodopa in the gut. harvard.edubiocodexmicrobiotainstitute.comneurologylive.comparkinson.orgnews-medical.netsci.news

Certain gut bacteria, particularly Enterococcus faecalis, possess an enzyme called pyridoxal (B1214274) phosphate-dependent tyrosine decarboxylase (TyrDC) that can convert levodopa to dopamine in the gut. harvard.edubiocodexmicrobiotainstitute.comneurologylive.comparkinson.orgnews-medical.netsci.newsnih.gov This metabolic conversion by gut bacteria occurs before levodopa can be absorbed and reach the systemic circulation and the brain. harvard.eduparkinson.orgsci.newsnih.gov The dopamine produced in the gut cannot effectively cross the blood-brain barrier and may contribute to peripheral side effects. harvard.eduparkinson.org

Furthermore, some studies suggest an interspecies metabolic pathway where, after E. faecalis converts levodopa to dopamine, a second bacterium, Eggerthella lenta, can further metabolize dopamine to meta-tyramine. harvard.edubiocodexmicrobiotainstitute.comparkinson.orgsci.news This bacterial metabolism of levodopa in the gut by organisms like E. faecalis can significantly reduce the amount of levodopa available for absorption, contributing to variability in treatment response and potentially necessitating higher doses of levodopa/carbidopa. harvard.eduneurologylive.comnews-medical.netsci.newsnih.gov Although carbidopa inhibits the human enzyme, it does not effectively inhibit this bacterial TyrDC, possibly due to inability to penetrate the bacterial cells or structural differences in the enzyme. harvard.edunews-medical.netsci.news Research is ongoing to identify compounds that can specifically inhibit bacterial levodopa metabolism to improve the bioavailability and efficacy of levodopa-based therapies. harvard.edubiocodexmicrobiotainstitute.comparkinson.orgsci.news

Preclinical Research and Toxicological Profile of Dl Carbidopa

In vitro and in vivo Pharmacological Models

Preclinical studies have utilized various models to evaluate the pharmacological activities of Carbidopa (B1219), including its effects in models of neurodegenerative disorders and its efficacy in inhibiting peripheral AADC.

Evaluation in Animal Models of Neurodegenerative Disorders

While Carbidopa's primary use in neurodegenerative disorders like Parkinson's disease is to enhance levodopa (B1675098) delivery to the brain, some research has explored its effects in animal models relevant to these conditions, particularly concerning inflammation which is implicated in neurodegeneration plos.orgnih.govscielo.org.mx. Animal models of Parkinson's disease have indicated a critical role for T cells in inducing central nervous system pathology plos.orgnih.govnih.gov. Studies have shown that Carbidopa can inhibit T cell activation in vivo, which could be relevant in the context of neuroinflammatory aspects of neurodegenerative diseases plos.orgnih.govnih.gov.

Assessment of Peripheral AADC Inhibition Efficacy in Preclinical Studies

Carbidopa functions by inhibiting aromatic L-amino-acid decarboxylase (AADC), an enzyme that converts levodopa to dopamine (B1211576) in the periphery wikipedia.orgnih.gov. This inhibition is crucial because Carbidopa does not readily cross the blood-brain barrier, thus limiting the peripheral conversion of levodopa and increasing the amount available to enter the brain wikipedia.orgnih.gov. Preclinical studies have confirmed this peripheral inhibitory action, demonstrating that Carbidopa increases the plasma half-life of levodopa and decreases peripheral dopamine and homovanillic acid levels in animal models wikipedia.org. Animal studies have shown that Carbidopa is eliminated via urine and feces, with a reported half-life of approximately 107 minutes in humans drugbank.com.

Immunomodulatory Properties

Recent preclinical research has highlighted the immunomodulatory potential of Carbidopa, independent of its role in levodopa metabolism.

Inhibition of T Cell Activation and Proliferation

Studies have demonstrated that Carbidopa strongly inhibits T cell activation and proliferation in vitro and in vivo plos.orgnih.govnih.govresearchgate.netresearchgate.netncl.ac.uk. In vitro experiments using anti-CD3 stimulation have shown that Carbidopa blocks the proliferation of CD4+ T cells in a dose-dependent manner plos.orgnih.govresearchgate.net. Furthermore, Carbidopa treatment significantly inhibited the production of pro-inflammatory cytokines such as IFN-γ and IL-17a by activated CD4+ T cells plos.orgnih.gov. In vivo studies using transgenic mouse models have also indicated that Carbidopa inhibits T cell proliferation plos.orgnih.govresearchgate.netresearchgate.net. This inhibitory effect on T cells suggests a potential immunosuppressive activity plos.orgnih.gov.

Therapeutic Potential in Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis, Collagen-Induced Arthritis)

Preclinical studies have investigated the potential therapeutic use of Carbidopa in animal models of autoimmune diseases plos.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Carbidopa has been shown to mitigate the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, induced by myelin oligodendrocyte glycoprotein (B1211001) peptide fragment 35-55 (MOG-35-55) plos.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. It also mitigated collagen-induced arthritis in animal models plos.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. These findings suggest a potential therapeutic role for Carbidopa in suppressing T cell-mediated pathologies plos.orgnih.govnih.gov. For instance, in the collagen-induced arthritis model, Carbidopa treatment protected joints and inhibited the presence of osteoclasts plos.orgresearchgate.net.

Toxicological Assessments

Preclinical toxicological studies are essential for evaluating the potential hazards associated with a chemical compound before its use in humans. For dl-Carbidopa, these assessments have involved various animal species to understand its systemic effects, organ-specific toxicities, reproductive impact, and carcinogenic potential.

Systemic Toxicity Studies in Various Animal Species

Systemic toxicity studies investigate the adverse effects of a substance on the entire body after exposure. Acute toxicity tests, often using the median lethal dose (LD50), provide initial information on the short-term hazards of a single or multiple exposures within 24 hours. While the application of LD50 has been reduced in some regulatory contexts, it is still used and accepted in certain areas of the world. europa.eucabidigitallibrary.org

Studies involving oral administration of combinations of carbidopa and levodopa in mice have determined oral LD50 values ranging from 1930 mg/kg for a 1:1 ratio to 3270 mg/kg for a 1:3 ratio, representing the sum of the individual doses. Ratios above 1:3 did not significantly alter the LD50 value compared to the 1:3 ratio, suggesting that higher carbidopa proportions relative to levodopa in these combinations were less acutely toxic. Signs of toxicity observed in these studies included erect tails, piloerection, ataxia, lacrimation, and increased activity. At doses of 1500 mg/kg and higher, clonic convulsions and increased irritability were noted. medsafe.govt.nz

Repeated dose toxicity studies provide insight into effects from prolonged exposure. Oral administration of carbidopa and levodopa combinations to monkeys for 54 weeks and rats for 106 weeks at various ratios (10/20, 10/50, and 10/100 mg/kg/day) primarily resulted in physical effects attributed to the pharmacological activity of the compounds. Dosages of 10/20 mg/kg/day showed no apparent physical effects. Hyperactivity was observed in monkeys at dosages of 10/50 and 10/100 mg/kg/day, persisting for 32 weeks at the higher dose. medsafe.govt.nz

The LD50 of carbidopa alone is reported to be 4810 mg/kg in rats. drugbank.com

Data from Systemic Toxicity Studies:

SpeciesAdministration RouteDose Ratios (Carbidopa/Levodopa mg/kg/day)Observed Effects (Combination)LD50 (Combination)LD50 (Carbidopa Alone)
MiceOral1:1, 1:3, 1:4, 1:5, 1:10Erect tails, piloerection, ataxia, lacrimation, increased activity, clonic convulsions, increased irritability1930 - 3270 mg/kgNot specified
RatsOral10/20, 10/50, 10/100Primarily pharmacological effects; no apparent physical effects at 10/20 mg/kg/day. medsafe.govt.nzNot specified4810 mg/kg drugbank.com
MonkeysOral10/20, 10/50, 10/100Primarily pharmacological effects; hyperactivity at 10/50 and 10/100 mg/kg/day. medsafe.govt.nzNot specifiedNot specified

Organ-Specific Toxicities and Histopathological Findings

Investigations into organ-specific toxicities have been conducted in various animal models. In studies involving carbidopa and levodopa combinations, no new target tissues were identified in the drug combination groups compared to the effects of the individual compounds. fda.gov

A dose-related increase in vascular mineralization in the brain has been observed in rats, but not in mice or dogs. fda.gov Brain mineralization is also a spontaneous finding in multiple species, including humans. fda.gov In a 2-year carcinogenicity study in Wistar rats, foci of mineralization were detected in control animals as well, although the incidence was lower than in treated groups. fda.gov In a 2-year carcinogenicity study in CD-1 mice, brain mineralization was detected in all groups, including controls, with no dose-related incidence or severity. fda.gov Brain mineralization was not detected in beagle dogs in 26- or 52-week toxicity studies. fda.gov

Histopathological examinations in animal studies have focused on identifying tissue-level changes. While specific detailed histopathological findings for carbidopa monotherapy are not extensively detailed in the provided search results, studies involving combinations with levodopa indicate that the principal physical effects observed were due to the pharmacological activity of the compounds. medsafe.govt.nz

Teratogenicity and Reproductive Toxicology (Comparative Analysis of Carbidopa Monotherapy vs. Levodopa Combinations)

Teratogenicity and reproductive toxicology studies assess the potential of a substance to cause developmental malformations or affect reproductive capacity. Regulatory decisions regarding the risk of reproductive or developmental toxicity rely significantly on animal data. nih.govbirthdefectsresearch.org

Carbidopa monotherapy has shown no evidence of teratogenicity in mice or rabbits at doses up to 120 mg/kg/day. medsafe.govt.nzmedscape.commedsafe.govt.nz

In contrast, levodopa alone has been shown to produce visceral and skeletal malformations in rabbits at doses of 125 and 250 mg/kg/day. medsafe.govt.nzmedsafe.govt.nz

When carbidopa and levodopa were administered in combination, studies in mice at doses ranging from 25/250 to 100/500 mg/kg/day showed no evidence of teratogenicity. medsafe.govt.nzmedsafe.govt.nz However, in rabbits, combinations of carbidopa and levodopa at various doses and ratios caused visceral and skeletal malformations that were quantitatively and qualitatively similar to those seen with levodopa alone. medsafe.govt.nzmedsafe.govt.nzmpa.seorganon.com This suggests that carbidopa, while not teratogenic on its own, did not prevent the teratogenic effects of levodopa in rabbits. Animal studies with carbidopa-levodopa have demonstrated developmental toxicity, including teratogenic effects, at clinically relevant doses. fda.gov

Regarding fertility, animal studies with carbidopa have shown no effect on fertility status and development. drugbank.com The administration of carbidopa/levodopa at dose levels of 10/20, 10/50, or 10/100 mg/kg/day did not adversely affect the fertility of male or female rats, their reproductive performance, or the growth and survival of their young. medsafe.govt.nz

Data from Teratogenicity Studies:

CompoundSpeciesDose (mg/kg/day)Teratogenic Effects Observed
CarbidopaMiceUp to 120No medsafe.govt.nzmedscape.commedsafe.govt.nz
CarbidopaRabbitsUp to 120No medsafe.govt.nzmedscape.commedsafe.govt.nz
LevodopaRabbits125, 250Yes (visceral and skeletal malformations) medsafe.govt.nzmedsafe.govt.nz
Carbidopa/LevodopaMice25/250 to 100/500No medsafe.govt.nzmedsafe.govt.nz
Carbidopa/LevodopaRabbitsVarious doses/ratiosYes (visceral and skeletal malformations, similar to levodopa alone) medsafe.govt.nzmedsafe.govt.nzmpa.seorganon.com

Carcinogenicity Evaluation

Carcinogenicity evaluations are conducted to determine if a substance has the potential to cause cancer. Non-clinical data on carbidopa, based on conventional studies, reveal no special hazard for humans regarding carcinogenic potential. mpa.se In animal studies, carbidopa has shown no incidences of neoplasia. drugbank.com

A 96-week study of carbidopa in rats at oral doses of 25, 45, or 135 mg/kg/day showed no significant differences between treated and control rats with respect to mortality or neoplasia. medsafe.govt.nz In a two-year bioassay of a carbidopa/levodopa combination, no evidence of carcinogenicity was found in rats receiving doses approximately two times the maximum daily human dose of carbidopa and four times the maximum daily human dose of levodopa. organon.com Combinations of carbidopa and levodopa (10/20, 10/50, and 10/100 mg/kg/day) were given orally to rats for 106 weeks, and the results did not indicate carcinogenicity. medsafe.govt.nz

While epidemiological studies have shown that patients with Parkinson's disease have a higher risk of developing melanoma, it is unclear whether this increased risk is due to the disease itself or the drugs used to treat it, such as carbidopa/levodopa. medscape.com However, preclinical studies specifically evaluating the carcinogenic potential of carbidopa have not indicated such a risk. drugbank.commedsafe.govt.nzmpa.seorganon.com

Data from Carcinogenicity Studies:

CompoundSpeciesStudy DurationDose (mg/kg/day)Carcinogenicity Findings
CarbidopaRats96 weeks25, 45, 135No significant differences in mortality or neoplasia vs. controls medsafe.govt.nz
Carbidopa/LevodopaRats2 years~2x MRHD (carbidopa), ~4x MRHD (levodopa)No evidence of carcinogenicity organon.com
Carbidopa/LevodopaRats106 weeks10/20, 10/50, 10/100No indication of carcinogenicity medsafe.govt.nz

Clinical Research Applications and Efficacy of Dl Carbidopa

Therapeutic Role in Parkinson's Disease Management

Carbidopa's therapeutic role in Parkinson's disease is intrinsically linked to its co-administration with levodopa (B1675098). medcentral.comnih.gov By inhibiting peripheral levodopa metabolism, carbidopa (B1219) enhances the central bioavailability of levodopa, allowing lower doses of levodopa to be used. medcentral.comnih.gove-lactancia.org This combination is considered a highly effective treatment for the motor symptoms of parkinsonian syndrome. medcentral.com

Optimization of Levodopa Therapeutic Efficacy and Safety Profile

The co-administration of carbidopa with levodopa significantly optimizes the therapeutic efficacy of levodopa. By preventing the premature conversion of levodopa to dopamine (B1211576) in the periphery, a greater proportion of the administered levodopa reaches the brain, where it is needed to supplement deficient dopamine levels. wikipedia.orgmedcentral.come-lactancia.org This allows for a substantial reduction in the required levodopa dosage, typically by 70-80%. medcentral.com

This optimization also contributes to an improved safety profile, primarily by reducing the incidence of peripheral adverse effects associated with levodopa decarboxylation. medcentral.come-lactancia.org While carbidopa does not mitigate central nervous system adverse effects of levodopa, its ability to increase levodopa availability in the brain can lead to certain central effects occurring at lower levodopa dosages and potentially sooner than with levodopa alone. medcentral.come-lactancia.org

Clinical Impact on Motor Symptoms and Motor Fluctuations

Levodopa, in combination with carbidopa, is the most effective medication for relieving the motor symptoms of Parkinson's disease, including akinesia, rigidity, and tremor. medcentral.comwikipedia.org Approximately 80% of treated patients experience complete or partial relief of these symptoms, leading to improvements in functional ability and daily activities. medcentral.com

Despite its efficacy, chronic levodopa therapy can lead to the development of motor complications, such as motor fluctuations and dyskinesia. frontiersin.orgpracticalneurology.comresearchgate.net Motor fluctuations are characterized by oscillations between periods of good motor control ("on" time) and periods of symptom re-emergence ("off" time). practicalneurology.com Dyskinesias are involuntary movements. frontiersin.orgpracticalneurology.com These complications can significantly impact a patient's quality of life. researchgate.net

Research has explored the impact of different formulations of carbidopa/levodopa on motor fluctuations. A study comparing carbidopa/levodopa enteral suspension (CLES) with orally administered immediate-release carbidopa/levodopa (IR-CL) in advanced Parkinson's disease patients demonstrated that CLES provided more consistent motor symptom control throughout the day. nih.gov Patients treated with CLES showed a more rapid onset of "on" time after waking and greater consistency of "on" time compared to those on IR-CL. nih.gov Fewer CLES-treated patients experienced extreme fluctuations between "off" and "on" with troublesome dyskinesia. nih.gov

A pharmacovigilance analysis comparing carbidopa and benserazide, another DOPA decarboxylase inhibitor, in combination with levodopa, indicated that the choice of inhibitor might influence the risk profile of motor complications. frontiersin.orgfrontiersin.org This analysis highlighted motor complications such as dyskinesia, the on-off phenomenon, freezing episodes, and wearing-off linked to the oral use of both carbidopa and benserazide. frontiersin.orgfrontiersin.org Wearing-off was notably higher for carbidopa compared to benserazide. frontiersin.orgfrontiersin.org

Mitigation of Levodopa-Induced Peripheral Adverse Events

A primary benefit of combining carbidopa with levodopa is the significant reduction in levodopa-induced peripheral adverse events, particularly nausea and vomiting. medcentral.come-lactancia.org These gastrointestinal side effects are primarily caused by the peripheral conversion of levodopa to dopamine. medcentral.comnih.gov By inhibiting peripheral dopa decarboxylase, carbidopa minimizes this conversion, thereby decreasing the incidence of nausea and vomiting. medcentral.comnih.gove-lactancia.org This reduction in peripheral side effects allows for more rapid dosage titration of levodopa. medcentral.come-lactancia.org

Pharmacokinetic Studies in Human Cohorts

Pharmacokinetic studies in human cohorts have investigated the absorption, distribution, metabolism, and excretion of carbidopa, particularly in the context of its co-administration with levodopa in various formulations.

Comparative Bioavailability and Bioequivalence Studies of Different Formulations (e.g., Immediate Release, Controlled Release, Extended Release)

Comparative bioavailability and bioequivalence studies are crucial for evaluating the performance of different carbidopa/levodopa formulations. Studies have compared immediate-release (IR), controlled-release (CR), and extended-release (ER) formulations.

A study comparing a newly developed dispersible microtablet formulation of levodopa/carbidopa (LC-5) with standard levodopa/carbidopa tablets (LC-100) and dispersible levodopa/benserazide found that the LC-5 microtablets were bioequivalent to the LC-100 tablets in terms of the area under the curve (AUC) and maximum concentration (Cmax) for levodopa. nih.govresearchgate.net However, the bioequivalence comparison for carbidopa between LC-5 and LC-100 did not consistently meet the target, showing larger interindividual variation in AUC and Cmax for carbidopa. nih.govresearchgate.net

Studies have also assessed the relative bioavailability of levodopa from extended-release carbidopa-levodopa capsules compared to other formulations. The relative bioavailability of levodopa from one ER carbidopa-levodopa formulation (IPX066) in healthy subjects relative to Sinemet® IR, Sinemet® CR, and Stalevo® was reported as 80.4%, 75.1%, and 56.1%, respectively. fda.govd-nb.info The absolute bioavailability of levodopa from this ER formulation was estimated to be approximately 70%. d-nb.info

Bioequivalence studies have also been conducted for different formulations of levodopa-carbidopa intestinal gel (LCIG). A study comparing a high-concentration LCIG formulation (LCIG-HV) with a commercial low-concentration formulation (LCIG-LV) found that the formulations were clinically bioequivalent for both levodopa and carbidopa based on Cmax, AUCt, and AUCinf. nih.gov The median Tmax for carbidopa was 3.0 hours for both formulations, and the harmonic mean half-life for carbidopa was approximately 1.9 to 2.0 hours. nih.gov

Data on the relative bioavailability of levodopa from IPX066 compared to other formulations is presented in the following table:

Formulation ComparisonRelative Bioavailability of Levodopa (%)
IPX066 vs. Sinemet® IR (Healthy)80.4
IPX066 vs. Sinemet® CR (Healthy)75.1
IPX066 vs. Stalevo® (Healthy)56.1
IPX066 vs. Sinemet® IR (Patients)~70

Plasma Concentration-Time Profiles and Population Pharmacokinetics

Studies investigating the plasma concentration-time profiles of carbidopa, often alongside levodopa, provide insights into its absorption and elimination characteristics. Following oral administration of immediate-release carbidopa/levodopa, carbidopa concentrations typically reach Tmax later than levodopa. nih.gov The plasma half-life of carbidopa has been reported to be around 2 hours. wikipedia.org

Population pharmacokinetic analyses have been conducted to characterize the pharmacokinetics of levodopa and carbidopa and identify factors influencing their disposition. In a population PK analysis of levodopa/carbidopa microtablets, carbidopa disposition was best described by a one-compartment model. nih.gov The apparent clearance (CL/F) for carbidopa was estimated to be 63 L/h, and the central volume of distribution (Vc/F) was estimated to be 168 L, resulting in a half-life of 111 minutes for a typical individual. nih.gov This analysis also found that carbidopa apparent clearance decreased with age. nih.gov

Studies on continuous subcutaneous infusion of levodopa/carbidopa (e.g., ND0612) in healthy volunteers demonstrated that stable levodopa and carbidopa concentrations were attained within several hours of infusion and maintained throughout the infusion period. frontiersin.orghenryford.com Mean AUC values for carbidopa increased with increasing infusion rates, demonstrating dose proportionality. henryford.com

Data from a population pharmacokinetic analysis of levodopa/carbidopa microtablets in healthy subjects and Parkinson's disease patients is summarized below:

ParameterEstimate (Typical Individual: 70 kg, 49 years)Unit
Carbidopa CL/F63L/h
Carbidopa Vc/F168L
Carbidopa Half-life111min

Factors identified as influencing carbidopa apparent clearance in this population PK analysis included age. nih.gov

Specific Clinical Applications

Monotherapy for Levodopa-Associated Nausea and Vomiting

While the heading for this section specifies "Monotherapy for Levodopa-Associated Nausea and Vomiting," clinical research consistently demonstrates that carbidopa's efficacy in reducing levodopa-induced nausea and vomiting is observed when it is administered in combination with levodopa, rather than as a standalone treatment for this specific side effect. Carbidopa functions as a peripheral decarboxylase inhibitor, preventing the conversion of levodopa to dopamine in the extracerebral tissues. This action reduces the concentration of dopamine in the bloodstream, which is a primary cause of gastrointestinal side effects such as nausea and vomiting associated with levodopa administration alone. By limiting peripheral dopamine production, a greater proportion of administered levodopa becomes available to cross the blood-brain barrier, where it is converted to dopamine to exert its therapeutic effects on Parkinson's disease symptoms fishersci.camims.comwikidata.orgprobes-drugs.orgnih.gov.

Clinical studies comparing treatment with levodopa alone versus the combination of carbidopa and levodopa have provided detailed research findings on the incidence of nausea and vomiting. These studies indicate a significantly lower occurrence of these gastrointestinal side effects when carbidopa is co-administered with levodopa. For instance, one double-blind study involving patients with Parkinson's disease reported that nausea, vomiting, and anorexia developed in a substantially higher percentage of patients treated with levodopa alone compared to those receiving carbidopa/levodopa mims.com. Another source highlights that the incidence of levodopa-induced nausea and vomiting is less with the combination product than with levodopa alone mims.comwikidata.orgprobes-drugs.org. This reduction in nausea and vomiting is a key benefit of combining carbidopa with levodopa, allowing for better tolerability and facilitating the titration of levodopa dosage to achieve optimal therapeutic effects mims.comprobes-drugs.orgfishersci.be.

The following table summarizes findings on the incidence of nausea and vomiting in studies comparing levodopa alone and carbidopa/levodopa combination therapy:

Treatment GroupIncidence of Nausea and Vomiting (%)Source
Levodopa alone56 mims.com
Carbidopa/Levodopa27 mims.com
Levodopa aloneHigher incidence mims.comwikidata.orgprobes-drugs.org
Carbidopa/LevodopaLower incidence mims.comwikidata.orgprobes-drugs.org

It is important to note that the research consistently focuses on the effect of carbidopa as an adjunct to levodopa in mitigating nausea and vomiting. The concept of using carbidopa as a monotherapy specifically for levodopa-associated nausea and vomiting is not a standard clinical practice and is not supported by the reviewed literature, as carbidopa's relevant antiemetic effect in this context is mediated through its interaction with levodopa's peripheral metabolism.

Novel Insights and Future Research Directions for Dl Carbidopa

Expanding Therapeutic Potential in Autoimmune and Inflammatory Disorders

Emerging research suggests a potential role for carbidopa (B1219) in modulating immune responses and inflammation, opening avenues for its investigation in autoimmune and inflammatory disorders. Studies have indicated that carbidopa can inhibit T cell activation both in vitro and in vivo. nih.govresearchgate.netnih.gov This inhibitory effect on T cells suggests a potential therapeutic use in suppressing T cell-mediated pathologies. nih.govresearchgate.netnih.gov Pre-clinical evidence has shown that carbidopa treatment mitigated experimental autoimmune encephalitis (EAE), an animal model of multiple sclerosis, and collagen-induced arthritis in animal models. nih.govresearchgate.netnih.govresearchgate.net Furthermore, carbidopa has been observed to favor the polarization of macrophages towards an anti-inflammatory M2 phenotype. nih.gov These findings, although preliminary and pre-clinical, highlight the potential of carbidopa in the context of autoimmune disorders and cytokine release syndrome, warranting further research. researchgate.net

Investigation of Influence on Cancer Biology and Tryptophan Metabolism in Malignancies

Research is also delving into the influence of carbidopa on cancer biology and its interaction with tryptophan metabolism in malignancies. Carbidopa has been shown to inhibit pancreatic cancer cell proliferation both in vitro and in vivo. portlandpress.comparkinsonsnewstoday.com Studies suggest that carbidopa may exert anti-cancer properties, potentially explaining the lower incidence of certain cancers observed in patients taking carbidopa for Parkinson's disease, with the notable exceptions of breast cancer and melanoma. portlandpress.comparkinsonsnewstoday.commdpi.commedicalnewstoday.comeuropeanpharmaceuticalreview.comttuhsc.edu

The effect of carbidopa on tryptophan metabolism is a key area of investigation in cancer research. Carbidopa is known to inhibit tryptophan-2,3-dioxygenase (TDO) and kynureninase enzymes, which are involved in the kynurenine (B1673888) pathway of tryptophan metabolism. mdpi.comresearchgate.netmdpi.com Modulation of the kynurenine pathway activity is considered a potential new strategy for tumor treatment. researchgate.netmdpi.com However, studies have also shown that carbidopa can alter tryptophan metabolism in breast cancer and melanoma cells, leading to the formation of indole-3-acetonitrile (B3204565) (IAN), a pro-proliferative metabolite. mdpi.comresearchgate.netnih.gov This finding may contribute to understanding why carbidopa has not shown the same protective effect against breast cancer and melanoma incidence in Parkinson's patients. mdpi.com Additionally, carbidopa has been identified as an activator of the aryl hydrocarbon receptor (AhR), and this activation is suggested to contribute to its anti-cancer properties, particularly in suppressing pancreatic cancer. portlandpress.comparkinsonsnewstoday.commedicalnewstoday.comnih.gov Further research is needed to fully elucidate the complex interactions of carbidopa with cancer biology and tryptophan metabolism. medicalnewstoday.com

Further Research into Renal Dopamine (B1211576) Production and Natriuretic Effects

The role of carbidopa in influencing renal dopamine production and its subsequent effects on sodium excretion (natriuresis) is another area of ongoing investigation. Dopamine is known to play an important role in the regulation of renal sodium excretion, and it is synthesized within the renal proximal tubules. ahajournals.org Endogenously produced dopamine, as well as exogenously administered dopamine, can exert pronounced effects on renal function. ahajournals.org Carbidopa, as a dopa-decarboxylase inhibitor, can inhibit the synthesis of dopamine in the kidney. nih.govnrcresearchpress.comahajournals.org

Studies have explored the effect of carbidopa on urinary sodium excretion and renal dopamine levels. While some research in healthy volunteers indicated that carbidopa did not change the basal excretion rate of sodium despite inhibiting renal dopamine synthesis, other studies in rats suggested a role for dopamine in sodium excretion, particularly on high salt intake, and carbidopa treatment caused a significant reduction in sodium excretion in rats on a high salt diet during the initial phase of the study. nih.govahajournals.orgportlandpress.com The relationship between sodium intake and dopamine excretion has been shown to be close. ahajournals.org Further research is needed to clarify the precise role of carbidopa in modulating renal dopamine and its impact on natriuresis in different physiological and pathological conditions. nih.govahajournals.orgportlandpress.combioscientifica.comahajournals.orgamanote.comnih.gov

Development of Advanced Pharmaceutical Formulations and Delivery Systems

The development of advanced pharmaceutical formulations and drug delivery systems for carbidopa is an active area of research, primarily aimed at improving its pharmacokinetic profile and therapeutic efficacy. While much of this development is focused on combination products with levodopa (B1675098) for Parkinson's disease, the principles and technologies can be relevant to future applications of carbidopa alone or in other combinations.

Novel oral formulations are being developed, including extended-release capsules designed to provide a more sustained release of the medication. practicalneurology.comamneal.comapdaparkinson.orgnih.gov Gastric-retentive drug delivery systems are also being investigated to allow for a slower release of carbidopa (and levodopa) in the stomach over an extended period, potentially leading to a more stable and predictable pharmacokinetic profile. practicalneurology.comvinif.org Technologies like 3D printing are being explored for creating personalized gastric retentive drug delivery systems containing carbidopa and levodopa. vinif.org Beyond oral administration, research is exploring alternative routes, such as transdermal delivery using nanomicellar systems for co-delivery of levodopa and carbidopa. mdpi.com Continuous oral delivery systems, such as those utilizing a semisolid paste extruded via an intraoral pump, are also being developed and tested. researchgate.net These advancements in pharmaceutical formulations and delivery systems aim to optimize the delivery and absorption of carbidopa, potentially enhancing its therapeutic benefits and expanding its potential applications. nih.govnih.govnih.govresearchgate.netnih.govbohrium.comresearchgate.netresearchgate.net

Exploration of Unidentified Pharmacological Modulations and Novel Therapeutic Targets

The exploration of unidentified pharmacological modulations and novel therapeutic targets for carbidopa represents a frontier in research. While its primary known mechanism is the inhibition of aromatic L-amino acid decarboxylase (AADC), studies are uncovering additional ways carbidopa interacts with biological pathways.

As mentioned earlier, carbidopa has been found to activate the aryl hydrocarbon receptor (AhR), suggesting a potential mechanism for its effects beyond AADC inhibition, particularly in the context of cancer. portlandpress.comparkinsonsnewstoday.commedicalnewstoday.comnih.gov The observation that carbidopa inhibits T cell activation and influences macrophage polarization also points towards potential interactions with immune signaling pathways that are not fully understood. nih.govresearchgate.netnih.gov The failure of serotonin (B10506) and dopamine to completely reverse the inhibitory effect of carbidopa on T cells suggests the presence of novel, unidentified carbidopa targets crucial for T cell activation. nih.gov Further research is needed to identify these novel targets and understand the full spectrum of pharmacological modulations exerted by carbidopa. Computational methods are also being used to design novel carbidopa analogues and evaluate their interactions with enzymes like DOPA decarboxylase, potentially leading to the identification of compounds with improved properties or novel targets. researchgate.net These explorations could reveal entirely new therapeutic possibilities for dl-Carbidopa or its derivatives.

Analytical Methodologies for Dl Carbidopa Determination

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of dl-Carbidopa, often in combination with levodopa (B1675098). HPLC methods offer good separation capabilities, allowing for the quantification of this compound in the presence of other active ingredients, excipients, and potential impurities.

Several RP-HPLC methods have been developed for the simultaneous quantification of levodopa and carbidopa (B1219) in pharmaceutical formulations. One such method utilizes a C18 column with a mobile phase consisting of a 90:10 (v/v) mixture of phosphate (B84403) buffer (pH not specified in snippet) and methanol, detected at 280 nm. This method demonstrated linearity for carbidopa in the concentration range of 3.125-25 μg/ml with acceptable intra- and inter-day precision and accuracy. The total chromatographic run time was 5 minutes. innovareacademics.in Another RP-HPLC method for simultaneous determination in combined tablet dosage forms used a mobile phase of phosphate buffer pH 3 and Acetonitrile (90:10% v/v) with UV detection at 280 nm. The retention time for carbidopa was found to be 4.6 minutes. researchgate.net

UHPLC-MS/MS methods have also been developed for the simultaneous determination of levodopa, levodopa methyl ester, and carbidopa in human plasma samples. These methods often involve protein precipitation for sample extraction and analysis with a triple quadrupole mass spectrometer. Such methods have demonstrated good selectivity, specificity, and met acceptance criteria for carryover, dilution integrity, matrix effect, accuracy, and precision. mdpi.comnih.govresearchgate.net One UHPLC-MS/MS method utilized derivatization with fluorescamine (B152294) to improve sensitivity for both levodopa and carbidopa in rat and monkey plasma, achieving a run time of 3.5 minutes. nih.gov

Data from a validated UHPLC-MS/MS method for the simultaneous determination of levodopa, levodopa methyl ester, and carbidopa in human plasma showed linearity for carbidopa up to 6000 µg/L (ULOQ), with a lower limit of quantification (LLOQ) of 15 µg/L. Representative linear equations and regression coefficients were reported. mdpi.comresearchgate.net

Electrochemical Detection Methods

Electrochemical methods provide sensitive and cost-effective alternatives for the determination of this compound. These methods typically involve measuring the current or voltage generated by the oxidation or reduction of carbidopa at an electrode surface.

Modified electrodes are often employed to enhance the electrochemical signal and selectivity for carbidopa. A molecularly imprinted polymer (MIP) modified glassy carbon electrode (GCE) has been investigated for the rapid detection of carbidopa. This voltammetric sensor demonstrated a linear correlation between peak current and carbidopa concentrations ranging from 1.0 to 1000.0 μM, with a limit of detection (LOD) of 0.3 μM. The modified electrode showed satisfactory electrocatalytic properties and selectivity for carbidopa, even in the presence of similar compounds, and was successfully applied to detect carbidopa in urine samples. pnu.ac.ir

Another electrochemical sensor for carbidopa utilizes a glassy carbon electrode modified with functionalized multi-walled carbon nanotubes (MWCNT) immobilized within a poly(allylamine hydrochloride) (PAH) film. Differential pulse voltammetry (DPV) was used for determination, with an oxidation peak observed at +490 mV (versus Ag/AgCl). The analytical curve was linear from 2.0 to 23 μmol L−1 for carbidopa, with a limit of detection of 0.65 μmol L−1. This method was successfully applied to determine carbidopa in commercial pharmaceutical formulations and human serum samples. researchgate.netrsc.org

A carbon paste electrode modified with ferrocene (B1249389) and carbon nanotubes (MCPE) also showed good electrocatalytic activity for the oxidation of carbidopa in phosphate buffer solution. This method yielded a linear concentration range of 5 to 600 μM carbidopa with a detection limit of 3.6 ± 0.17 μM. The MCPE exhibited good reproducibility, stability, and surface renewability, making it suitable for determining carbidopa in real samples like urine. researchgate.net

A nanostructure electrochemical sensor based on a carbon paste electrode modified with Pt/SWCNTs nanocomposite has been proposed for monitoring carbidopa in water and biological fluids. This sensor enhanced the oxidation signal of carbidopa and showed a linear dynamic range of 1.0 nM–120 µM with a detection limit of 0.5 nM at pH 7.0. researchgate.netnih.gov

Spectrophotometric and Colorimetric Sensing Approaches

Spectrophotometric and colorimetric methods offer simple and cost-effective approaches for carbidopa determination, often relying on the formation of colored products through specific chemical reactions.

A colorimetric assay for the quantification of carbidopa in anti-Parkinson drugs has been developed based on the selective condensation reaction between the hydrazine (B178648) group of carbidopa and the formyl functional group of selected aldehydes in acidified hydroalcoholic solution. Using indole-3-carbaldehyde (I3A), a yellow aldazine (B74668) is formed, with a maximum absorbance at approximately 415 nm. This method was successfully applied for the selective detection of carbidopa in the presence of levodopa and in pharmaceutical formulations. mdpi.com Another colorimetric method for carbidopa determination in anti-Parkinson drugs is based on the reaction with vanillin, forming 4-hydroxy-3-methoxybenzaldazine, which produces a yellow color. nih.gov

Spectrophotometric methods have also been developed for the simultaneous determination of carbidopa and levodopa in pharmaceutical formulations using techniques like mean centering of ratio spectra and H-point standard addition methods. These methods are based on the difference in the absorption spectra of the reaction products of carbidopa and levodopa with 4-aminobenzoic acid in the presence of periodate (B1199274) ion at pH 4.0. These methods allowed for the simultaneous determination of carbidopa in the range of 0.30—10.00 μg/ml. jst.go.jp

Bioanalytical Method Validation for Biological Matrices

The accurate and reliable quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Bioanalytical methods for carbidopa must be rigorously validated to ensure their selectivity, sensitivity, accuracy, precision, and stability in the complex biological environment.

Validation of bioanalytical methods for carbidopa in biological matrices typically follows regulatory guidelines, such as those from the FDA. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability. slideshare.net

UHPLC-MS/MS methods are commonly used for the determination of carbidopa in biological fluids due to their high sensitivity and selectivity. mdpi.comnih.govresearchgate.netnih.gov Validation of such methods involves assessing parameters like carryover, dilution integrity, matrix effect, accuracy, precision, reinjection reproducibility, and stability. One validated UHPLC-MS/MS method for carbidopa in human plasma reported meeting acceptance criteria for these parameters, although stability in the matrix, particularly at room temperature or 4°C, was noted as a challenge. mdpi.comresearchgate.net

Electrochemical sensors have also been validated for the determination of carbidopa in biological samples like urine and human serum, demonstrating acceptable recovery ranges and suitability for such applications. pnu.ac.irresearchgate.netrsc.orgresearchgate.netnih.gov

The polar nature of carbidopa and levodopa can present challenges for RP chromatographic methods, necessitating techniques like derivatization or ion-pairing chromatography to improve retention and separation in biological matrices. nih.govslideshare.net

Challenges and Perspectives in Dl Carbidopa Research

Optimization of Therapeutic Ratios and Approaches for Individualized Patient Management

Optimizing the therapeutic ratio of dl-Carbidopa to levodopa (B1675098) and tailoring treatment approaches for individual patients remains a significant area of research. While a common ratio exists, most patients respond to a 1:10 ratio of carbidopa (B1219) and levodopa, provided the daily dosage of carbidopa is 70 mg or higher. nih.gov However, achieving optimal symptom control and minimizing motor complications requires individualized titration. nih.gov Research indicates that the pharmacokinetics of different formulations, such as extended-release carbidopa/levodopa, differ from immediate-release formulations, necessitating modifications in dosage and frequency during conversion to maintain a steady therapeutic drug concentration. neurology.org Studies are exploring how to optimize these conversions and manage motor complications like wearing-off and dyskinesia through dose adjustments and frequency modulation. neurology.org The heterogeneity among individual patients with PD is significant, suggesting that PD may be more appropriately considered a syndrome with multiple causes. frontiersin.org This highlights the need for individualized therapeutic development. frontiersin.org Machine learning approaches are being explored to create personalized medicine intake schedules for PD patients, utilizing pharmacokinetic/pharmacodynamic models and sensor data to predict therapeutic responses and optimize oral administration. plos.org

Understanding Long-Term Pharmacodynamic and Pharmacokinetic Variability

Understanding the long-term pharmacodynamic and pharmacokinetic variability of this compound is essential for improving treatment consistency. While continuous infusion of levodopa-carbidopa intestinal gel (LCIG) has demonstrated lower variability in levodopa plasma levels compared to oral formulations, the degree of fluctuation can still be observed. scispace.comspringermedizin.denih.govnih.gov Studies have characterized the population pharmacokinetics of levodopa following LCIG infusion, revealing lower intra-subject variability compared to oral administration. nih.gov However, the long-term impact of this reduced variability on clinical outcomes and the factors contributing to remaining variability require further investigation. scispace.comspringermedizin.denih.govhelsinki.fi Research into novel formulations, such as subcutaneous infusions of foslevodopa/foscarbidopa, aims to provide more stable levodopa exposure, potentially addressing the limitations of oral therapy and its associated fluctuations. researchgate.netnih.govresearchgate.net

Data from a study on LCIG infusion in advanced PD patients illustrates the variability in pharmacokinetic parameters:

ParameterLevodopa Mean (SD) (µg/mL)3-OMD Mean (SD) (µg/mL)Carbidopa Mean (SD) (µg/mL)
Cavg (hours 2-16)2.9 (0.84)17.1 (4.99)0.22 (0.08)
Intrasubject %CV (hours 2-16)13%6%19%
Degree of Fluctuation (hours 2-16)0.520.210.96

Data derived from scispace.comnih.gov. Note: SD = Standard Deviation, %CV = Percent Coefficient of Variation, Cavg = Average Concentration, 3-OMD = 3-O-methyldopa.

This table highlights that while LCIG aims for stable levels, some degree of variability in plasma concentrations of levodopa, 3-O-methyldopa (a metabolite), and carbidopa persists. The degree of fluctuation for carbidopa was slightly higher than for levodopa and 3-OMD in this specific study. scispace.com

Elucidation of the Full Spectrum of Immunomodulatory and Metabolic Effects

Research is ongoing to fully elucidate the spectrum of immunomodulatory and metabolic effects of this compound beyond its primary role as an AADC inhibitor. Studies have shown that carbidopa can inhibit T cell activation in vitro and in vivo, mitigating experimental autoimmune encephalitis and collagen-induced arthritis in animal models. nih.gov This suggests a potential immunomodulatory role that warrants further investigation for therapeutic applications in T cell-mediated pathologies. nih.gov

Furthermore, carbidopa has been shown to alter tryptophan metabolism. nih.gov It can inhibit tryptophan-2,3-dioxygenase (TDO) and kynureninase enzymes. nih.gov In studies with breast cancer and melanoma cells, carbidopa treatment altered tryptophan metabolism, leading to the formation of indole-3-acetonitrile (B3204565) (IAN), a pro-proliferative metabolite. nih.gov This finding suggests that carbidopa may have direct effects on tryptophan metabolism that could be relevant in certain contexts. nih.gov

Another metabolic consideration involves the potential for carbidopa to reduce available vitamin B6, which could impact one-carbon metabolism and potentially contribute to homocysteine accumulation. mdpi.com Studies have observed signs of reduced cystathionine (B15957) β-synthase (CBS) activation, possibly linked to carbidopa-induced vitamin B6 depletion, in the brains of PD subjects with dementia. mdpi.com This metabolic restriction and temporary homocysteine accumulation upon levodopa intake are hypothesized to be involved in the etiology of dementia in susceptible individuals. mdpi.com

Addressing Emerging Drug Interactions and Mechanisms of Adverse Events

Addressing emerging drug interactions and understanding the mechanisms underlying adverse events associated with this compound are critical for patient safety and optimizing treatment. This compound can interact with various medications. For instance, concurrent administration with iron-containing products can decrease the oral bioavailability of both levodopa and carbidopa, likely due to chelation. drugs.comdrugs.com Studies have shown significant reductions in peak plasma concentration and systemic exposure of both compounds when administered with ferrous sulfate. drugs.comdrugs.com

Carbidopa may also affect the excretion rates of other drugs, potentially leading to higher serum levels. drugbank.com Additionally, combining carbidopa with certain antihypertensive agents or agents with CNS depressant effects may increase the risk or severity of hypotension or enhance central nervous system depression. drugs.comdrugbank.commedscape.comdrugs.com

While a full safety profile is outside the scope, research into the mechanisms of adverse events linked to carbidopa is ongoing. For example, the potential for carbidopa to bind vitamin B6 and cause systemic depletion has been observed in animal studies and is a consideration in human patients, particularly those receiving continuous infusions. mdpi.com This potential depletion is linked to peripheral neuropathy in some cases. mdpi.com

Strategic Directions for Future Preclinical and Clinical Investigations

Strategic directions for future preclinical and clinical investigations involving this compound are focused on improving therapeutic outcomes and exploring new applications. A key direction is the development of novel formulations that provide more continuous dopaminergic stimulation to address motor fluctuations associated with standard oral therapy. nih.govresearchgate.netkarger.comnih.gov This includes research into oral long-acting formulations, transdermal patches, and continuous infusion methods like LCIG and subcutaneous foslevodopa/foscarbidopa. nih.govresearchgate.netkarger.comnih.gov These efforts aim to reduce the pharmacokinetic variability seen with traditional oral dosing. nih.gov

Further preclinical research is needed to fully understand the non-motor effects of carbidopa, including its immunomodulatory and metabolic actions. nih.govnih.govmdpi.com Elucidating the mechanisms behind these effects could open avenues for repurposing carbidopa or developing novel compounds targeting these pathways for conditions beyond PD. nih.govnih.gov

Clinical investigations are also focusing on individualized approaches to therapy, utilizing data-driven methods like machine learning to optimize dosing schedules based on patient-specific responses. plos.org Understanding the factors contributing to long-term variability in response and the mechanisms of drug interactions and adverse events will continue to be crucial for refining treatment strategies and improving patient quality of life. nih.govneurology.orgdrugs.comdrugs.comdrugbank.comdrugs.com The significant heterogeneity in PD itself underscores the need for research into individualized therapies. frontiersin.org

Preclinical models are also being refined to better represent the heterogeneity of human PD, which is essential for developing targeted therapies. frontiersin.org Future research will likely involve increased collaboration between basic and clinical scientists to translate findings from preclinical studies into effective clinical interventions. frontiersin.org

Q & A

Basic Research Questions

Q. What methodological considerations are critical for optimizing the synthesis of dl-Carbidopa in laboratory settings?

  • Answer : Synthesis optimization requires adherence to protocols from foundational patents (e.g., US 3,462,536 and US 3,781,415), which outline steps for alternative routes, such as derivatization from methyldopa . Key considerations include controlling reaction conditions (temperature, pH) to minimize racemization, validating purity via chromatography (HPLC), and ensuring scalability while adhering to safety protocols for handling anhydrous forms .

Q. How can researchers reliably characterize the physicochemical properties of this compound for experimental reproducibility?

  • Answer : Standardized characterization involves:

  • Melting point analysis to confirm crystalline structure.
  • Spectroscopic techniques (e.g., NMR, IR) to verify molecular integrity.
  • Purity assessment using HPLC with UV detection (λ ~280 nm) .
  • Documentation of hygroscopicity and stability under varying pH/temperature, as outlined in safety data sheets .

Q. What experimental designs are recommended to investigate this compound's mechanism as an aromatic L-amino acid decarboxylase (AADC) inhibitor?

  • Answer : Use in vitro enzyme inhibition assays with controlled substrates (e.g., levodopa) and measure AADC activity via spectrophotometric detection of dopamine formation. Include positive controls (e.g., benserazide) and validate results using kinetic studies (Km/Vmax) to assess competitive inhibition . Cross-reference pharmacological classifications to contextualize mechanisms within neurochemical pathways .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacokinetic data for this compound across preclinical studies?

  • Answer : Discrepancies may arise from variability in bioavailability models (e.g., rodent vs. primate). Mitigate by:

  • Meta-analysis of interspecies metabolic differences (e.g., plasma protein binding, renal clearance).
  • Standardizing protocols for dose administration, sampling intervals, and analytical methods (e.g., LC-MS/MS for plasma quantification) .
  • Applying statistical frameworks (e.g., Bayesian hierarchical models) to reconcile conflicting datasets .

Q. What mixed-methods approaches are effective for studying this compound's pharmacodynamic interactions in Parkinsonian models?

  • Answer : Combine quantitative methods (e.g., motor function scoring, microdialysis for striatal dopamine levels) with qualitative techniques (e.g., behavioral ethograms, histopathological analysis of nigrostriatal pathways). Triangulate data to resolve confounding variables, such as peripheral metabolism vs. central effects .

Q. How can enzyme inhibition assays be refined to evaluate this compound's selectivity against off-target decarboxylases?

  • Answer : Develop high-throughput screening assays using recombinant human AADC isoforms and related enzymes (e.g., histidine decarboxylase). Employ fluorescence-based substrates for real-time activity monitoring. Validate selectivity via siRNA knockdown models and computational docking studies to map active-site interactions .

Q. What strategies mitigate challenges in formulating hypothesis-driven research questions for this compound's neuroprotective potential?

  • Answer :

  • Conduct systematic literature reviews to identify gaps (e.g., oxidative stress modulation vs. direct dopaminergic effects).
  • Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow scope. Example: "Does this compound (I) reduce α-synuclein aggregation (O) in transgenic Parkinsonian mice (P) compared to placebo (C) over 12 weeks (T)?" .
  • Pilot studies to assess feasibility of endpoints (e.g., biomarker quantification) .

Q. How can researchers ensure reproducibility in studies examining this compound's interactions with levodopa formulations?

  • Answer :

  • Document experimental parameters exhaustively (e.g., excipient ratios, dissolution rates) per journal guidelines .
  • Share raw data and analytical code via repositories (e.g., Zenodo) to enable replication .
  • Use response surface methodology (RSM) to model drug-drug interaction synergies/antagonisms .

Methodological Guidelines

  • Data Contradiction Analysis : Apply triangulation (method, data, theory) to resolve inconsistencies .
  • Interdisciplinary Integration : Leverage cheminformatics tools (e.g., molecular dynamics simulations) to complement wet-lab findings .
  • Ethical Compliance : Obtain institutional approvals for in vivo studies and adhere to ARRIVE guidelines for preclinical reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.